molecular formula C18H20N6O B5505336 N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide

N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide

カタログ番号 B5505336
分子量: 336.4 g/mol
InChIキー: YSIYMLSAWVCOEE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Introduction This chemical belongs to a class of compounds that have been extensively studied due to their significant biological activities and potential therapeutic applications. Specifically, pyrazole and pyridazine derivatives, such as N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide, are known for their roles in medicinal chemistry due to their structural significance and biological relevance.

Synthesis Analysis The synthesis of pyrazole and pyridazine derivatives typically involves multistep chemical reactions, including condensation, cyclization, and substitution processes. The synthetic routes can vary based on the desired functional groups and the specific core structure being targeted. The synthesis often involves intermediates that are further modified to achieve the final compound. For instance, compounds related to pyrazolo[1,5-b]pyridazines have been synthesized through structure-activity studies leading to potent and selective inhibitors with good cellular efficacy (Tavares et al., 2004).

Molecular Structure Analysis The molecular structure of these compounds is crucial in determining their pharmacological properties. Molecular modeling and X-ray crystallography can be used to understand the mode of binding of these inhibitors to their target enzymes or receptors. The structural features, such as the arrangement of atoms and the presence of specific functional groups, play a critical role in the biological activity and selectivity of these compounds.

Chemical Reactions and Properties Pyrazole and pyridazine derivatives undergo various chemical reactions, including substitutions, additions, and cyclizations. These reactions are essential for modifying the chemical structure to enhance biological activity, selectivity, and pharmacokinetic properties. The chemical properties, such as acidity, basicity, and reactivity with other compounds, are influenced by the presence and positioning of functional groups within the molecule.

Physical Properties Analysis The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are important for their formulation and delivery in a biological system. These properties can affect the compound's stability, bioavailability, and overall therapeutic efficacy.

Chemical Properties Analysis The chemical properties, including reactivity, stability, and interactions with biological molecules, are determined by the molecular structure. These properties are crucial for the compound's mechanism of action, its metabolism, and its interaction with biological targets such as enzymes, receptors, or nucleic acids.

科学的研究の応用

Synthesis and Antimicrobial Activity

Research has been conducted on the synthesis of pyrazole and imidazole derivatives, including compounds related to N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide, to explore their antimicrobial activities. A study by Idhayadhulla et al. (2012) synthesized new series of pyrazole derivatives and evaluated their antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents Idhayadhulla, Kumar, & Abdul, 2012.

Pharmacological Potential

The pharmacological properties of pyridazinone derivatives, including those structurally related to N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide, have been studied extensively. For example, Giovannoni et al. (2006) investigated novel pyrazolopyrimidopyridazinones for their phosphodiesterase 5 (PDE5) inhibitory activity, highlighting the therapeutic potential of these compounds in the treatment of erectile dysfunction Giovannoni, Vergelli, Biancalani, Cesari, Graziano, Biagini, Gràcia, Gavaldà, & Dal Piaz, 2006.

Anticonvulsant Activity

The compound and its related structures have also been evaluated for their anticonvulsant activity. Siddiqui et al. (2011) designed and synthesized various derivatives that showed significant anticonvulsant activity in pharmacological screenings, presenting a promising avenue for the development of new anticonvulsant medications Siddiqui, Ahsan, Alam, Ali, Srivastava, & Ahmed, 2011.

特性

IUPAC Name

N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-2-3-5-18(25)21-15-8-6-14(7-9-15)20-16-10-11-17(23-22-16)24-13-4-12-19-24/h4,6-13H,2-3,5H2,1H3,(H,20,22)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIYMLSAWVCOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。